N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
“N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C17H19FN2O5S2 and a molecular weight of 414.471. It belongs to a class of organic compounds characterized by their complex molecular structure, incorporating elements like thiazinan dioxides and phenyl groups2.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions2. For example, the synthesis of 4-chloro-N- (2- (2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of well-defined steps, including nitration and amide bond formation2.
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy2. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups2.
Chemical Reactions Analysis
The chemical reactions involving “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide” are not explicitly mentioned in the search results. However, similar compounds are often involved in reactions such as nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide” are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 414.471.Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has shown to notably increase COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer Activity
Benzenesulfonamide derivatives have also been synthesized and tested for their anticancer properties. Certain compounds have demonstrated significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. This research highlights the potential of these compounds as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Electrophilic Fluorinating Agents
The development of novel electrophilic fluorinating reagents, such as N-fluoro-benzenesulfonimides, has been explored for their ability to improve the enantioselectivity of products in fluorination reactions. These reagents offer a sterically demanding alternative to more traditional fluorinating agents, potentially opening new pathways for selective fluorination in organic synthesis (Yasui et al., 2011).
Safety And Hazards
The safety and hazards associated with “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide” are not explicitly mentioned in the search results. It is recommended to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide” are not explicitly mentioned in the search results. However, similar compounds are often explored for their potential in various applications, including medicinal chemistry and materials science due to their unique chemical and physical properties2.
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-25-17-9-8-15(12-16(17)18)27(23,24)19-13-4-6-14(7-5-13)20-10-2-3-11-26(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEXDBPCMIRQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
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